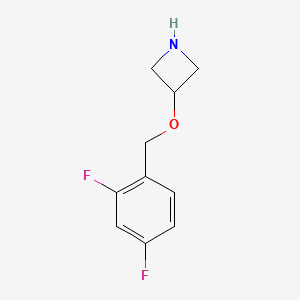

3-((2,4-Difluorobenzyl)oxy)azetidine

描述

3-((2,4-Difluorobenzyl)oxy)azetidine (CAS: 1121592-60-6, molecular formula: C₁₀H₁₁F₂NO, molecular weight: 199.20 g/mol) is a small heterocyclic compound featuring an azetidine ring substituted with a 2,4-difluorobenzyl ether group. The azetidine scaffold is notable for its conformational rigidity, which enhances binding selectivity in drug discovery . The 2,4-difluorobenzyl moiety introduces lipophilicity and electronic effects, influencing pharmacokinetic properties such as metabolic stability and plasma protein binding (PPB) . This compound is utilized in medicinal chemistry as a building block for protease inhibitors, kinase modulators, and targeted protein degraders (PROTACs) .

属性

IUPAC Name |

3-[(2,4-difluorophenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-8-2-1-7(10(12)3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCJJTCMQROBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Difluorobenzyl)oxy)azetidine typically involves the reaction of 2,4-difluorobenzyl alcohol with azetidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used bases include sodium hydride or potassium carbonate, and the reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

化学反应分析

Types of Reactions

3-((2,4-Difluorobenzyl)oxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl ketones, while reduction may produce difluorobenzyl alcohols .

科学研究应用

3-((2,4-Difluorobenzyl)oxy)azetidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic applications, particularly as a dopamine D3 receptor antagonist, which may have implications in treating neurological and psychiatric disorders.

作用机制

The mechanism of action of 3-((2,4-Difluorobenzyl)oxy)azetidine involves its interaction with specific molecular targets, such as the dopamine D3 receptor. By binding to this receptor, the compound can modulate neurotransmitter activity, which may result in therapeutic effects for certain neurological conditions. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to act as a receptor antagonist is a key aspect of its mechanism.

相似化合物的比较

Key Findings:

- Substitution Position Impacts Lipophilicity : The 3,4-difluorobenzyl analog (direct bond to azetidine) exhibits a logD of -0.736, indicating higher hydrophilicity than ether-linked derivatives . This may limit blood-brain barrier penetration but enhance aqueous solubility.

- Ether vs. Direct Bond : Ether-linked derivatives (e.g., 2,4-difluorobenzyloxy) generally exhibit higher logD values than direct benzyl-linked analogs, favoring tissue distribution .

Fluorobenzyl-Substituted Azetidines in Drug Development

AZD4721 (4-Fluorobenzyl Substituent)

- Structure : Features a 4-fluorobenzyl group instead of 2,4-difluorobenzyl .

- Key Advantages :

- Increased PPB (6-fold reduction in blood free fraction vs. AZD5069).

- Improved metabolic stability (human liver microsomes CLint reduced by ~2-fold).

- Implication: Reducing fluorine count (from di- to monofluoro) can optimize PPB and half-life without compromising logD .

TAK-385 (2,6-Difluorobenzyl Substituent)

- Structure: 2,6-difluorobenzyl group in a non-azetidine scaffold .

- Key Advantages :

- Reduced cytochrome P450 inhibition compared to analogs.

- Superior in vivo GnRH antagonism.

- Implication : Ortho-fluorine substitutions may mitigate drug-drug interactions while maintaining potency .

生物活性

3-((2,4-Difluorobenzyl)oxy)azetidine is a compound with notable biological activity, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C11H12F2N

- CAS Number : 1121592-60-6

- Molecular Weight : 201.22 g/mol

This compound features an azetidine ring substituted with a difluorobenzyl ether, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially affecting pathways related to mood regulation and cognitive function.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Studies : Research has indicated that compounds similar to this compound show significant anticancer properties. For instance, azetidinones have been evaluated for their ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. These studies highlight the potential of azetidinone derivatives in cancer therapeutics .

- Antiviral Activity : A study examining azetidinone derivatives found that certain compounds exhibited antiviral effects against human coronaviruses and influenza viruses. The compound trans-11f showed an EC50 of 45 µM against human coronavirus (229E), indicating promising antiviral potential . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.

- Neuropharmacological Effects : The modulation of neurotransmitter systems by compounds containing an azetidine ring has been documented. These compounds may serve as ligands for various receptors involved in cognitive processes and mood regulation . Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((2,4-Difluorobenzyl)oxy)azetidine, and how can reaction progress be monitored?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 2,4-difluorobenzyl bromide (precursor synthesis described in ) can react with azetidine derivatives. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and bases like KCO at 60–80°C for 12–24 hours.

- Monitoring : Track reaction progress using H NMR (e.g., disappearance of azetidine protons at δ 3.6–4.2 ppm) or LC-MS (monitoring molecular ion peaks at m/z ~255 [M+H]) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate impurities.

- Crystallization : Recrystallize from ethanol/water mixtures to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., azetidine-O-CH resonance at δ 4.5–5.0 ppm and aromatic F signals at δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHFNO).

- IR Spectroscopy : Detect ether (C-O-C) stretches at 1100–1250 cm .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

- Methodological Answer : Discrepancies may arise from precursor purity or reaction atmosphere.

- Case Study : Compare yields under inert (N) vs. ambient conditions. Reproduce protocols from (65% yield) and (73% yield) while controlling moisture and oxygen.

- Validation : Use LC-MS to quantify unreacted starting materials and optimize stoichiometry .

Q. What computational approaches predict the compound’s bioactivity and stability?

- Methodological Answer :

- In Silico Modeling : Perform DFT calculations to assess electronic effects of fluorine substituents on azetidine’s ring strain and reactivity.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes in radiopharmaceutical contexts ).

- ADMET Prediction : Use tools like SwissADME to estimate solubility and metabolic stability .

Q. How can polymorphic forms of this compound be characterized for drug development?

- Methodological Answer :

- XRPD : Identify crystalline vs. amorphous phases (refer to diffraction patterns in ).

- DSC/TGA : Measure melting points (e.g., 118–120°C) and thermal degradation profiles.

- Solubility Studies : Compare polymorph dissolution rates in PBS (pH 7.4) to prioritize forms for formulation .

Q. What strategies assess the compound’s role in radiopharmaceutical delivery systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。